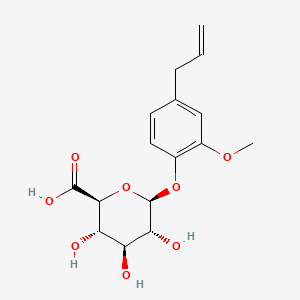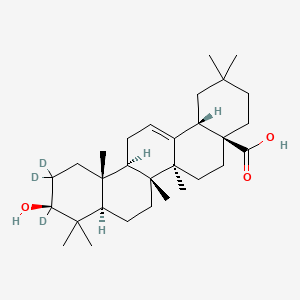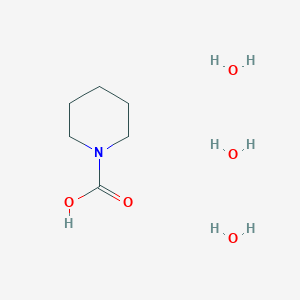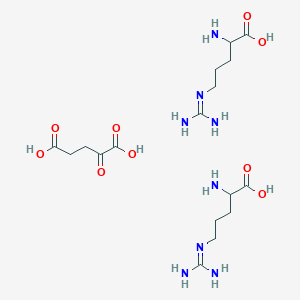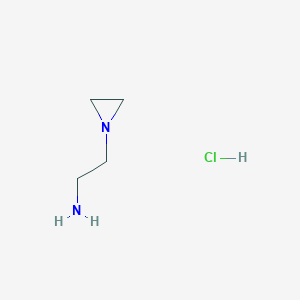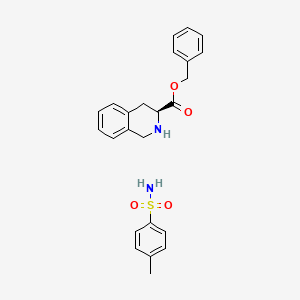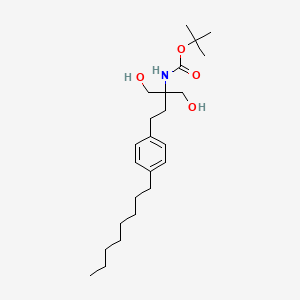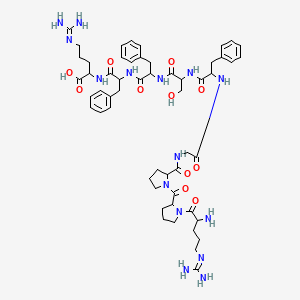![molecular formula C10H14ClN3O B13404010 [1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B13404010.png)
[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C10H14ClN3O and a molecular weight of 227.69 g/mol . This compound features a piperidine ring substituted with a chloropyrimidine group and a hydroxymethyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol typically involves the reaction of 2-chloropyrimidine with piperidine derivatives under controlled conditions. The reaction may be catalyzed by bases or acids, depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It is investigated for its activity against various biological targets, including enzymes and receptors .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The chloropyrimidine group can bind to active sites of enzymes or receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- (1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl)methanol
- (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol hydrochloride
- (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol acetate
Uniqueness: Compared to its analogs, (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol exhibits unique reactivity due to the presence of both the chloropyrimidine and hydroxymethyl groups. This dual functionality allows for diverse chemical transformations and applications .
Properties
Molecular Formula |
C10H14ClN3O |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
[1-(2-chloropyrimidin-4-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C10H14ClN3O/c11-10-12-4-3-9(13-10)14-5-1-2-8(6-14)7-15/h3-4,8,15H,1-2,5-7H2 |
InChI Key |
CVWIFJDOCGAVOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC=C2)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


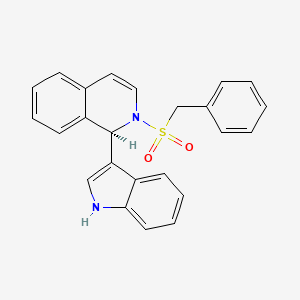

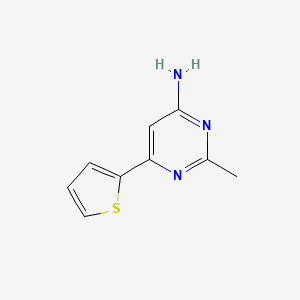
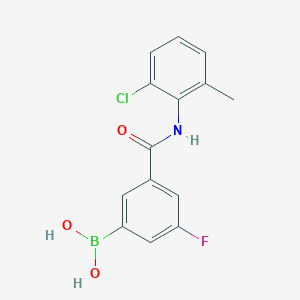
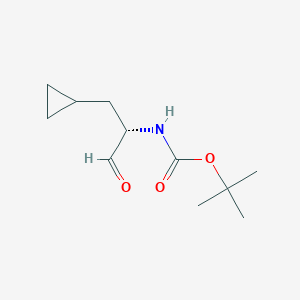
![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)
